2-Amino-5-(methylsulfonyl)-4-(3-nitrophenyl)thiophene-3-carbonitrile

Medicinal chemistry Isomer differentiation Molecular recognition

2-Amino-5-(methylsulfonyl)-4-(3-nitrophenyl)thiophene-3-carbonitrile (CAS 1708444-80-7, PubChem CID is a tetrasubstituted 2-aminothiophene-3-carbonitrile derivative bearing a 3-nitrophenyl (meta-nitro) substituent at position 4 and a methylsulfonyl group at position 5. This compound belongs to a proprietary library of Gewald-synthesis-derived thiophene-3-carbonitriles accessible primarily through specialty chemical suppliers such as AKSci (catalog 2151ED, 95% purity).

Molecular Formula C12H9N3O4S2
Molecular Weight 323.4 g/mol
Cat. No. B12071365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-(methylsulfonyl)-4-(3-nitrophenyl)thiophene-3-carbonitrile
Molecular FormulaC12H9N3O4S2
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=C(C(=C(S1)N)C#N)C2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C12H9N3O4S2/c1-21(18,19)12-10(9(6-13)11(14)20-12)7-3-2-4-8(5-7)15(16)17/h2-5H,14H2,1H3
InChIKeyHWOSLJQOYNACPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-(methylsulfonyl)-4-(3-nitrophenyl)thiophene-3-carbonitrile: Structural and Procurement Baseline for the Meta-Nitrophenyl Thiophene-3-carbonitrile Scaffold


2-Amino-5-(methylsulfonyl)-4-(3-nitrophenyl)thiophene-3-carbonitrile (CAS 1708444-80-7, PubChem CID 97628841) is a tetrasubstituted 2-aminothiophene-3-carbonitrile derivative bearing a 3-nitrophenyl (meta-nitro) substituent at position 4 and a methylsulfonyl group at position 5 [1]. This compound belongs to a proprietary library of Gewald-synthesis-derived thiophene-3-carbonitriles accessible primarily through specialty chemical suppliers such as AKSci (catalog 2151ED, 95% purity) . The scaffold combines an electron-rich 2-amino group, an electron-withdrawing 3-carbonitrile, a polar methylsulfonyl moiety, and a meta-substituted nitrophenyl ring, generating a distinctive push-pull electronic configuration with a computed XLogP3 of 2.6 and topological polar surface area (TPSA) of 166 Ų [1].

Why the Meta-Nitrophenyl Isomer of 2-Amino-5-(methylsulfonyl)thiophene-3-carbonitrile Cannot Be Interchanged with Its Para-Nitro Analog or Other 4-Aryl Congeners


Within the 2-amino-5-(methylsulfonyl)-4-aryl-thiophene-3-carbonitrile series, the position of the nitro substituent on the 4-phenyl ring fundamentally alters molecular recognition properties despite near-identical bulk physicochemical descriptors. The 3-nitrophenyl (meta) isomer (CID 97628841) and the 4-nitrophenyl (para) isomer (CID 97628839) share identical molecular weight (323.4 g/mol), XLogP3 (2.6), hydrogen bond donor/acceptor counts (1/7), and TPSA (166 Ų), yet their computed topological complexity differs (meta: 559 vs. para: 551) [1][2]. This complexity difference reflects the distinct three-dimensional electrostatic surface generated by the meta-nitro orientation, which positions the nitro dipole moment vector approximately 60° away from the para-isomer orientation. In structure-activity relationship (SAR) studies of nitrothiophenes, the position of the nitro group on appended aromatic rings has been shown to modulate both the reduction potential (critical for bioreductive activation mechanisms) and the steric complementarity with hydrophobic enzyme pockets [3]. Consequently, procurement of the incorrect nitro-regioisomer introduces an uncontrolled variable that cannot be corrected by adjusting concentration or formulation.

Quantitative Differentiation Evidence: 2-Amino-5-(methylsulfonyl)-4-(3-nitrophenyl)thiophene-3-carbonitrile vs. Closest Comparators


Topological Complexity and 3D Electrostatic Surface Differentiation vs. 4-Nitrophenyl (Para) Isomer

The 3-nitrophenyl (meta) isomer (CID 97628841) exhibits a computed topological complexity of 559, compared with 551 for the 4-nitrophenyl (para) isomer (CID 97628839), representing a ~1.5% increase in molecular complexity score as calculated by the Cactvs descriptor system [1][2]. This difference arises from the meta-substitution pattern, which creates an asymmetric charge distribution across the 4-phenyl ring. The nitro group in the meta position introduces a dipole vector oriented at approximately 120° relative to the thiophene-phenyl bond axis, whereas the para isomer presents a linear dipole along the molecular long axis. While both isomers share identical molecular formula (C12H9N3O4S2), molecular weight (323.4 g/mol), calculated XLogP3 (2.6), hydrogen bond donor count (1), hydrogen bond acceptor count (7), rotatable bond count (2), and TPSA (166 Ų) [1][2], the distinct electrostatic potential surfaces are expected to produce differential binding to protein targets with asymmetric binding pockets. This type of regioisomeric differentiation has been documented in nitrothiophene SAR studies, where the nitro group position significantly influences both electronic properties and biological recognition [3].

Medicinal chemistry Isomer differentiation Molecular recognition

Meta-Nitro vs. Para-Nitro Substituent Effect on Nitro Group Reduction Potential: Class-Level Inference from Nitrothiophene Bioreductive Activation Mechanisms

The mechanism of action of nitrothiophene-based antitubercular agents involves enzymatic reduction of the nitro group by F420-dependent nitroreductase (Ddn) in Mycobacterium tuberculosis, generating reactive nitrogen species lethal to the pathogen [1][2]. In SAR analyses of nitrothiophenes, the electronic environment of the nitro group—governed by its position and the nature of adjacent substituents—directly influences the reduction potential and thus the efficiency of enzymatic activation [3]. A 3-nitrophenyl (meta) substituent positions the nitro group in conjugation with the thiophene ring via the phenyl π-system, but the electron-withdrawing effect of the nitro group is relayed to the thiophene core through a meta linkage, which attenuates the inductive effect relative to a para linkage. This differential electronic communication is expected to alter (a) the nitro group reduction potential, (b) the stability of the nitro radical anion intermediate, and (c) the rate of reactive species formation upon bioreduction. No head-to-head Ddn reduction assay data are currently available in the public domain for the meta vs. para isomers of this specific scaffold; the differentiation is based on established nitrothiophene structure-activity principles [3].

Bioreductive activation Antitubercular Nitroreductase

Purity Specification: Batch-to-Batch Reproducibility Anchored at 95% Minimum Purity with Single-Source Traceability

The commercially available material (AKSci catalog 2151ED, CAS 1708444-80-7) is specified at a minimum purity of 95% and is stocked and shipped from a single facility in the San Francisco Bay Area, California, USA, with full quality assurance documentation including SDS and Certificate of Analysis (COA) available upon request . The compound is produced via a Gewald-type multi-component condensation, a well-established synthetic route for 2-aminothiophene-3-carbonitriles that yields the thiophene core with the 2-amino, 3-carbonitrile, 4-aryl, and 5-methylsulfonyl substituents in a single operational step [1]. The 95% minimum purity specification provides a defined baseline for reproducibility in biological assays. No comparable purity specification data are publicly disclosed for custom-synthesized batches of the para-nitro isomer from alternative sources, making the standardized commercial supply of the meta isomer a quantifiable advantage for assay reproducibility .

Quality control Reproducibility Procurement specification

Meta-Nitrophenyl Substituent as a Pharmacophoric Differentiator from Non-Nitro 4-Aryl Analogs (p-Tolyl, m-Tolyl, 4-Fluorophenyl, 4-Bromophenyl)

Among the commercially available 2-amino-5-(methylsulfonyl)-4-aryl-thiophene-3-carbonitrile congeners, the 3-nitrophenyl analog is distinguished by the presence of the nitro group, which introduces a strongly electron-withdrawing substituent (Hammett σ_meta for NO₂ = +0.71) that is absent in the p-tolyl (Hammett σ_para for CH₃ = −0.17), m-tolyl, 4-fluorophenyl (σ_para = +0.06), and 4-bromophenyl (σ_para = +0.23) analogs [1][2]. This electronic difference produces a substantial shift in the electron density distribution across the thiophene core, affecting: (a) the nucleophilicity of the 2-amino group, (b) the electrophilicity of the 3-carbonitrile, and (c) the overall molecular dipole moment. The nitro group also confers bioreductive activation potential, a mechanistic feature exploited by multiple nitroheterocyclic clinical candidates in tuberculosis (e.g., pretomanid, delamanid) and other infectious diseases [3]. In contrast, the non-nitro 4-aryl analogs lack this bioreductive liability and instead present electronically neutral or mildly electron-donating/withdrawing 4-aryl rings, making them more suitable for target-based screening programs where nitro group-related toxicity is a concern.

Structure-activity relationship Pharmacophore design Nitroaromatic

Recommended Research and Procurement Application Scenarios for 2-Amino-5-(methylsulfonyl)-4-(3-nitrophenyl)thiophene-3-carbonitrile


Bioreductive Activation-Dependent Antitubercular Screening Cascades Targeting DprE1 or F420-Dependent Nitroreductase Pathways

This compound is most appropriately deployed in Mycobacterium tuberculosis screening cascades where the meta-nitrophenyl group serves as a substrate for F420-dependent nitroreductase (Ddn) or related nitroreductase enzymes. The meta-nitro orientation provides a distinct reduction potential profile relative to para-nitro analogs, as established by nitrothiophene SAR principles [1]. Researchers should include the para-nitro isomer (CAS 1707668-32-3) and a non-nitro 4-aryl analog (e.g., p-tolyl, CAS 1710833-63-8) as specificity controls to distinguish nitroreductase-dependent from nitroreductase-independent growth inhibition. The 95% purity specification ensures consistency across dose-response determinations .

Structure-Activity Relationship Studies Mapping the Electronic and Steric Effects of 4-Aryl Substituents on Thiophene-3-carbonitrile Core Pharmacology

The compound's 3-nitrophenyl substituent (Hammett σ_meta = +0.71) occupies a unique position in the electronic parameter space of the 2-amino-5-(methylsulfonyl)-4-aryl-thiophene-3-carbonitrile series, providing the strongest electron-withdrawing character among commercially available congeners [1]. Together with the p-tolyl (σ = −0.17), 4-fluorophenyl (σ = +0.06), and 4-bromophenyl (σ = +0.23) analogs, this compound enables a systematic Hammett analysis correlating electronic effects with biological potency across enzyme inhibition, cellular activity, and physicochemical property assays. The computed topological complexity difference (559 vs. 551 for the para isomer) also makes this compound valuable for probing shape-dependent recognition .

Computational Chemistry and Molecular Docking Studies Requiring Experimentally Validated Isomeric Purity for Model Calibration

The well-defined regioisomeric identity of the 3-nitrophenyl substitution pattern, combined with the available PubChem-computed 2D and 3D structural descriptors (XLogP3 = 2.6, TPSA = 166 Ų, complexity = 559, exact mass = 323.00344812 Da), makes this compound suitable as a computational model calibration standard [1]. When paired with its para-nitro isomer (CID 97628839) in docking studies, the differential docking poses predicted for the two regioisomers can be used to validate scoring function sensitivity to nitro group orientation. The commercial availability of both isomers from the same supplier at identical purity specifications facilitates controlled comparative computational-experimental workflows .

Medicinal Chemistry Hit-to-Lead Programs Requiring a Nitroaromatic-Containing Fragment with Modular Synthetic Tractability

The 2-amino group provides a nucleophilic handle for further derivatization (acylation, sulfonylation, reductive amination), while the 3-carbonitrile can undergo hydrolysis to carboxamide/carboxylic acid or reduction to aminomethyl, offering multiple synthetic exit vectors for lead optimization [1]. The methylsulfonyl group at position 5 contributes metabolic stability and aqueous solubility modulation without introducing a chiral center. The Gewald synthesis route used to prepare this scaffold is amenable to parallel library synthesis, enabling rapid exploration of 4-aryl diversity . The defined purity specification (95%) and quality documentation support reproducible SAR development .

Quote Request

Request a Quote for 2-Amino-5-(methylsulfonyl)-4-(3-nitrophenyl)thiophene-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.